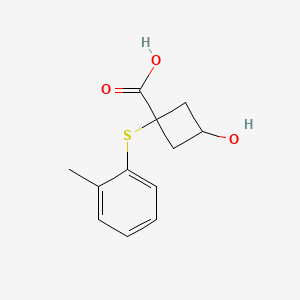
Pyrimidine, hexahydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-1,3-diazinane is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring structure with two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
1,3-dimethyl-1,3-diazinane can be synthesized through several methods. One common approach involves the reaction of malonic ester with 1,3-dimethylurea in the presence of a catalyst such as sodium alcoholate. The reaction is typically carried out in a solvent like lower aliphatic alcohol at elevated temperatures (60-120°C) with reflux for 9-10 hours .
Industrial Production Methods
In industrial settings, the production of 1,3-dimethyl-1,3-diazinane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The final product is often purified through crystallization and recrystallization processes to achieve the desired purity .
化学反応の分析
Types of Reactions
1,3-dimethyl-1,3-diazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
1,3-dimethyl-1,3-diazinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles.
Industry: Used in the production of various chemicals and materials
作用機序
The mechanism of action of 1,3-dimethyl-1,3-diazinane involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .
類似化合物との比較
Similar Compounds
1,2-diazinane: Another isomer with nitrogen atoms in different positions.
1,4-diazinane (piperazine): Commonly used in pharmaceuticals.
Pyrimidine: An aromatic diazine with significant biological importance
Uniqueness
1,3-dimethyl-1,3-diazinane is unique due to its specific nitrogen positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .
特性
CAS番号 |
10556-96-4 |
|---|---|
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC名 |
1,3-dimethyl-1,3-diazinane |
InChI |
InChI=1S/C6H14N2/c1-7-4-3-5-8(2)6-7/h3-6H2,1-2H3 |
InChIキー |
DCPLDPXQOOHYSU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)


![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)



![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)



